2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid
Description
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid is a nicotinic acid derivative featuring a substituted amino group at the 2-position of the pyridine ring. The substituent consists of a methyl group and a 2-hydroxyethyl group attached to the nitrogen atom. This structural motif is significant in medicinal chemistry, as nicotinic acid derivatives are often explored for their biological activities, including enzyme inhibition and metal chelation .
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(5-6-12)8-7(9(13)14)3-2-4-10-8/h2-4,12H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHUYYXKHNKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 70°C, and maintained under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as esters, amides, and other substituted compounds .
Scientific Research Applications
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including vasodilation and cholesterol reduction.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to influence cellular metabolism through the nucleotides NAD and NADP. The compound can enhance glucose metabolism and increase energy production within cells. Additionally, it may act as a vasodilator, improving blood flow and oxygen supply to tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Nicotinic Acid
The following table compares 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid with structurally related nicotinic acid derivatives:
Research Findings and Trends
- Metal Complexation: 2-Hydroxynicotinic acid forms complexes with Mn(II), Co(II), and Cu(II), showing antimicrobial activity . The (2-hydroxyethyl)(methyl)amino group in the target compound may similarly coordinate metals, though this requires experimental validation.
- Enzyme Inhibition: 2-Aminonicotinic acid derivatives inhibit NAPRT (nicotinate phosphoribosyltransferase), a target in cancer therapy . The target compound’s amino-alkyl substituent could enhance binding affinity compared to simpler analogs.
Biological Activity
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid, also known by its chemical identifier and CAS number 1178225-36-9, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The compound features a nicotinic acid backbone with a hydroxyethyl and methyl amino substituent, which may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various neurological processes, including neurotransmission and modulation of neurotransmitter release.
Research indicates that compounds interacting with nAChRs can exhibit diverse effects, including:
- Cognitive enhancement : By modulating cholinergic signaling, this compound may improve cognitive functions.
- Antidepressant effects : Similar compounds have shown potential in alleviating symptoms of depression through their action on nAChRs, particularly the β2 subunit-containing complexes .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of similar compounds. For instance, derivatives of nicotinic acid have demonstrated activity against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer activities. In vitro studies have shown that certain nicotinic acid derivatives can induce apoptosis in cancer cell lines, indicating a potential therapeutic application for this compound in oncology.
Case Studies and Experimental Data
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Nicotinic Receptor Studies : A study examined the binding affinities of various nicotinic ligands, including derivatives related to this compound. The results indicated strong selectivity for β2*-nAChRs over other subtypes, which is crucial for developing targeted therapies for depression .
Compound Binding Affinity (nM) Selectivity This compound TBD High for β2*-nAChRs Nicotine 5.5 Moderate Varenicline 0.4 High - Antimicrobial Activity : A recent investigation into the antimicrobial properties of related compounds revealed that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further studied for its potential as an antimicrobial agent.
- Anticancer Studies : In vitro assays showed that certain nicotinic acid derivatives could inhibit cancer cell proliferation by inducing apoptosis. These findings support the hypothesis that this compound might also exhibit similar anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
